molecular formula C8H11N3O B6603873 2-amino-2-phenylacetohydrazide CAS No. 1127116-36-2

2-amino-2-phenylacetohydrazide

Cat. No.: B6603873
CAS No.: 1127116-36-2
M. Wt: 165.19 g/mol
InChI Key: KLDOZDNQLZNRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-phenylacetohydrazide is an organic compound with the molecular formula C8H11N3O It is a derivative of hydrazine and is characterized by the presence of an amino group and a phenyl group attached to the acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-phenylacetohydrazide typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenylacetohydrazides.

Scientific Research Applications

2-amino-2-phenylacetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug design.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-2-phenylacetohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The compound’s hydrazide moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A precursor in the synthesis of 2-amino-2-phenylacetohydrazide, used in various organic reactions.

    Ethyl acetoacetate: Another precursor, commonly used in the synthesis of hydrazides and other derivatives.

    Hydrazine derivatives: Compounds with similar hydrazide moieties, used in various chemical and biological applications.

Uniqueness

This compound is unique due to its specific combination of an amino group, a phenyl group, and an acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions further enhances its versatility.

Properties

IUPAC Name

2-amino-2-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7(8(12)11-10)6-4-2-1-3-5-6/h1-5,7H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDOZDNQLZNRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-2-phenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-amino-2-phenylacetohydrazide
Reactant of Route 3
Reactant of Route 3
2-amino-2-phenylacetohydrazide
Reactant of Route 4
Reactant of Route 4
2-amino-2-phenylacetohydrazide
Reactant of Route 5
Reactant of Route 5
2-amino-2-phenylacetohydrazide
Reactant of Route 6
2-amino-2-phenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.